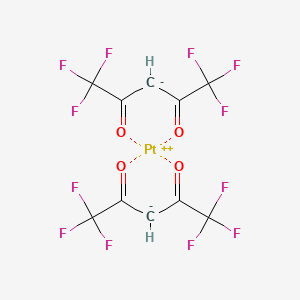
1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;platinum(2+) is a coordination compound where platinum(2+) is complexed with 1,1,1,5,5,5-hexafluoropentane-2,4-dione. This compound is known for its unique properties due to the presence of both platinum and the hexafluoropentane-2,4-dione ligand, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+) typically involves the reaction of platinum(2+) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the hexafluoropentane-2,4-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) complexes. Substitution reactions result in new platinum complexes with different ligands .
Scientific Research Applications
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;platinum(2+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties, leveraging the cytotoxic effects of platinum compounds.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+) involves its interaction with biological molecules. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to other platinum-based anticancer drugs. The hexafluoropentane-2,4-dione ligand enhances the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexafluoroacetylacetone: Similar ligand structure but without the platinum center.
Platinum(2+) complexes with other ligands: Such as cisplatin and carboplatin, which are well-known anticancer agents.
Uniqueness
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;platinum(2+) is unique due to the combination of the hexafluoropentane-2,4-dione ligand and the platinum center. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other platinum complexes may not be as effective .
Properties
Molecular Formula |
C10H2F12O4Pt |
|---|---|
Molecular Weight |
609.18 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+) |
InChI |
InChI=1S/2C5HF6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2 |
InChI Key |
MITKGJYJTLGFIF-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















